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Compound of Interest

Compound Name: 3-Bromo-5-nitrobenzoic acid

CAS No.: 6307-83-1

Cat. No.: B1267607

Get Quote

CAS: 6316-07-0 | Molecular Formula: C7H4BrNO4 | MW: 246.02 g/mol

Executive Summary & Strategic Value
This guide details the high-fidelity synthesis of 3-Bromo-5-nitrobenzoic acid, a critical

bifunctional building block in medicinal chemistry. Its strategic value lies in its 1,3,5-substitution

pattern, which provides three distinct orthogonal handles for diversification:

Carboxylic Acid (C1): Amide coupling/esterification.

Nitro Group (C5): Precursor to anilines for heterocycle formation.[1]

Bromide (C3): Excellent leaving group for Suzuki-Miyaura, Sonogashira, or Buchwald-

Hartwig cross-couplings.

Achieving this specific regiochemistry via direct electrophilic aromatic substitution is kinetically

unfavorable due to the synergistic deactivation of the ring. Therefore, this guide advocates for

the Desymmetrization Route via the partial reduction of 3,5-dinitrobenzoic acid, followed by a

Sandmeyer transformation.
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Retrosynthetic Analysis & Pathway Selection
Direct bromination of 3-nitrobenzoic acid is chemically inefficient. Both the nitro and carboxyl

groups are strong meta-directors, theoretically directing the incoming halogen to the 5-position.

However, the ring is so electron-deficient that electrophilic attack requires forcing conditions,

often leading to poor yields and significant impurities.

The Validated Pathway: We utilize 3,5-Dinitrobenzoic acid as the starting scaffold.[2] The

symmetry of this molecule allows for a high-yield "desymmetrization" via the Zinin Reduction,

converting only one nitro group to an amine. This amine is then converted to a bromide via the

Sandmeyer reaction.
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Caption: Fig 1. The desymmetrization strategy avoids the kinetic traps of direct halogenation on

deactivated rings.

Detailed Experimental Protocol
Stage 1: Preparation of 3,5-Dinitrobenzoic Acid
Note: This compound is commercially available. If synthesizing de novo from benzoic acid,

extreme caution is required due to the use of fuming nitric acid.

Reference Standard:Organic Syntheses, Coll.[3] Vol. 3, p.337 (1955).

Stage 2: Selective Zinin Reduction
Objective: Selectively reduce one nitro group to an amine while leaving the second nitro group

and the carboxylic acid intact. Mechanism: Nucleophilic attack of sulfide on the nitro group

oxygen, followed by dehydration.
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Reagent Equiv.[4] Role

3,5-Dinitrobenzoic Acid 1.0 Substrate

Sodium Sulfide

(Na₂S[5]·9H₂O)
1.5 - 2.0 Reducing Agent

Methanol/Water Solvent Reaction Medium

Sodium Bicarbonate Buffer pH Control (Critical)

Protocol:

Dissolution: Dissolve 0.1 mol of 3,5-dinitrobenzoic acid in 100 mL methanol and 50 mL water

containing sufficient ammonia or bicarbonate to form the soluble salt.

Addition: Heat the solution to a gentle reflux (approx. 60-65°C).

Reduction: Dropwise add a solution of Sodium Sulfide (Na₂S·9H₂O) in water over 30-60

minutes.

Critical Control Point: The reaction is exothermic. Maintain reflux but avoid runaway

boiling. The color will shift from pale yellow to deep red/orange (formation of azo/azoxy

intermediates) and finally to the dark color of the amine.

Workup:

Evaporate methanol under reduced pressure.

Dilute the aqueous residue with water.[3]

Acidify carefully with Glacial Acetic Acid to pH ~4-5. The 3-amino-5-nitrobenzoic acid will

precipitate.

Note: Strong mineral acid (HCl) may redissolve the product as the hydrochloride salt.

Purification: Recrystallize from water or ethanol.

Target Yield: 60-75%
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Appearance: Yellow to orange needles.[5]

Stage 3: The Sandmeyer Transformation (Bromination)
Objective: Convert the amino group to a diazonium salt, then displace with bromide.

Reagent Equiv.[4] Role

3-Amino-5-nitrobenzoic Acid 1.0 Substrate

Sodium Nitrite (NaNO₂) 1.1 Diazotization Agent

HBr (48% aq) Excess Acid/Halogen Source

Cu(I)Br (Cuprous Bromide) 1.2 Catalyst

Protocol:

Diazotization:

Suspend the amine (0.05 mol) in 48% Hydrobromic Acid (HBr). Cool the mixture to 0–5°C

in an ice/salt bath.

Add a solution of Sodium Nitrite (NaNO₂) in water dropwise.

Observation: The solid amine should dissolve/react to form a clear(er) solution of the

diazonium salt. Maintain temp < 5°C to prevent decomposition to the phenol.

Sandmeyer Displacement:

In a separate vessel, prepare a solution of CuBr in HBr.

Slowly add the cold diazonium solution to the CuBr solution while stirring vigorously.

Safety: Nitrogen gas (N₂) will evolve rapidly. Ensure adequate venting.

Heating: Once addition is complete, warm the mixture to 80°C for 1 hour to ensure complete

displacement.
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Isolation:

Cool to room temperature.[2][3]

Dilute with water.[3] The product, 3-bromo-5-nitrobenzoic acid, will precipitate as a solid.

Filter and wash with cold water.[6]

Purification: Recrystallize from Ethanol/Water (1:1).
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Stage 2: Zinin Reduction
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Caption: Fig 2. Operational workflow emphasizing the separation of the diazotization and

displacement steps to manage exotherms.
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Analytical Specifications (QC)
For drug development applications, the following specifications are standard:

Test Method Acceptance Criteria

Appearance Visual
White to light yellow crystalline

powder

Assay HPLC (C18, MeOH/Water) ≥ 98.0%

Melting Point Capillary 159–161°C [Ref 1]

1H NMR DMSO-d6
δ 8.64 (t, 1H), 8.56 (t, 1H),

8.42 (t, 1H) (Approx)

Moisture Karl Fischer ≤ 0.5%

Impurity Profile:

3,5-Dinitrobenzoic acid:[2][5][7] Carryover from Stage 1/2.

3,5-Dibromobenzoic acid:[7] Over-reaction (rare in this path).

3-Hydroxy-5-nitrobenzoic acid: Hydrolysis of diazonium salt (if temp > 5°C during Step 1).

Safety & E-E-A-T Considerations
Diazonium Salts: The intermediate diazonium species is unstable.[8] Never let the reaction

mixture dry out completely before the displacement step. Always keep in solution.

HBr/Nitrites: Generates toxic NOx and Br2 vapors. All operations must be performed in a

high-efficiency fume hood.

Zinin Reduction: Generates H₂S gas (rotten egg smell, highly toxic) if the pH drops too low.

Use a scrubber containing bleach or NaOH connected to the exhaust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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